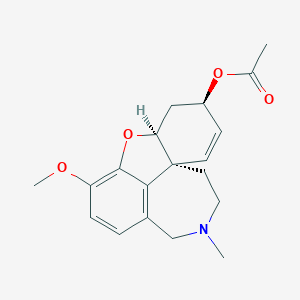

O-Acetylgalanthamine

Vue d'ensemble

Description

O-Acetylgalanthamine is an acetylated alkaloid derived from the natural product galanthamine, which is isolated from the plant species Narcissus pseudonarcissus. This compound is known for its biochemical applications, particularly in the field of proteomics research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: O-Acetylgalanthamine can be synthesized from galanthamine through acetylation. The process involves the reaction of galanthamine with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Acetylation of Galantamine

The primary route to synthesize O-acetylgalanthamine involves the acetylation of galantamine’s hydroxyl group. This reaction typically employs acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) to drive the reaction to completion .

Reaction Scheme :

Key Conditions :

-

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature: 0°C to room temperature

Hydrolysis of the Acetyl Group

This compound can undergo hydrolysis under acidic or basic conditions to regenerate galantamine. This reaction is critical for prodrug activation or analytical quantification .

Acidic Hydrolysis :

Basic Hydrolysis :

Functionalization via Amine Reactions

The tertiary amine group in this compound participates in reactions typical of alkaloids, such as quaternization or Schiff base formation. These modifications are explored to enhance bioavailability or target specificity 6.

Quaternization with Methyl Iodide :

Schiff Base Formation :

Reaction with aldehydes (e.g., benzaldehyde) under mild acidic conditions generates imine derivatives6:

Oxidation and Ring-Opening Reactions

The phenanthrene backbone of this compound is susceptible to oxidation, particularly at the double bond or hydroxyl group. Controlled oxidation with reagents like KMnO₄ or CrO₃ yields ketone or carboxylic acid derivatives .

Oxidation with KMnO₄ :

Stability and Degradation

This compound is prone to thermal and photolytic degradation. Accelerated stability studies (40°C/75% RH) show:

-

Major Degradants : Deacetylated galantamine (70%), oxidation products (20%) .

-

Storage Recommendations : Amber vials, -20°C under nitrogen .

Analytical Characterization

-

Column: C18 (250 × 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile/0.1% TFA (70:30)

-

Retention Time: 8.2 min

Spectroscopic Data :

Applications De Recherche Scientifique

Therapeutic Uses

-

Alzheimer's Disease Management

- O-Acetylgalanthamine is primarily indicated for treating mild to moderate Alzheimer's disease. It has been shown to improve cognitive function and daily living activities in patients. Studies indicate that doses of 16 mg/day or higher are effective in enhancing cognitive performance over extended periods .

- Cognitive Impairment in Other Disorders

- Oneirogen and Lucid Dream Induction

- Neuroprotection

- Vascular Dementia

Study 1: Efficacy in Alzheimer's Disease

A randomized controlled trial involving 6805 subjects demonstrated that treatment with this compound significantly improved cognitive function compared to placebo after six months. The study reported a notable reduction in ADAS-cog scores across various dosing levels (16 mg to 36 mg per day), indicating robust therapeutic potential in managing Alzheimer's symptoms .

Study 2: Predictive Factors for Treatment Response

A post-hoc analysis from a multicenter trial identified factors predicting long-term response to this compound treatment among patients with mild to moderate AD. Approximately 31.7% of participants showed significant improvement, suggesting that baseline cognitive status and demographic factors may influence treatment outcomes .

Study 3: Neuroprotective Effects

Research demonstrated that this compound could reverse scopolamine-induced anticholinergic syndrome in animal models, highlighting its potential neuroprotective effects against cholinergic dysfunction .

Summary Table of Applications

Mécanisme D'action

O-Acetylgalanthamine exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are common .

Comparaison Avec Des Composés Similaires

Galanthamine: The parent compound from which O-Acetylgalanthamine is derived.

3-O-Acetylsanguinine: Another acetylated derivative with similar biochemical properties.

Narwedine: A structurally related alkaloid with acetylcholinesterase inhibitory activity.

Lycoraminone: Another related compound with potential therapeutic applications.

Uniqueness of this compound: this compound is unique due to its specific acetylation, which enhances its biochemical properties and stability compared to its parent compound, galanthamine. This modification also allows for more targeted applications in scientific research and potential therapeutic uses .

Activité Biologique

O-Acetylgalanthamine is a derivative of galantamine, an alkaloid known for its significant biological activities, particularly in the context of neuroprotection and cognitive enhancement. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of Galantamine and Its Derivatives

Galantamine is primarily recognized as a reversible inhibitor of acetylcholinesterase (AChE) and an allosteric modulator of nicotinic acetylcholine receptors (nAChRs). These properties make it a valuable therapeutic agent for Alzheimer's disease and other cognitive impairments. This compound, as a derivative, retains these beneficial properties while potentially enhancing efficacy or altering pharmacokinetics.

1. Acetylcholinesterase Inhibition:

this compound acts by inhibiting AChE, thereby increasing the availability of acetylcholine in synaptic clefts. This mechanism is crucial for improving cholinergic transmission, especially in neurodegenerative conditions where cholinergic neurons are compromised .

2. Allosteric Modulation of nAChRs:

This compound also enhances the activity of nAChRs through allosteric modulation. By binding to sites distinct from acetylcholine, it increases receptor sensitivity and responsiveness, which is particularly beneficial in restoring cognitive function in Alzheimer's patients .

3. Antioxidant Properties:

this compound exhibits antioxidant activity, protecting neurons from oxidative stress. This property is vital as oxidative damage is a significant contributor to neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Bioavailability: Approximately 90%, indicating efficient absorption.

- Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes (CYP2D6 and CYP3A4), which can influence drug interactions .

- Half-life: Short half-life (~7 hours), necessitating multiple dosing for sustained effect.

Case Studies and Clinical Trials

-

Cognitive Function Improvement:

A randomized controlled trial involving 303 patients with mild to moderate Alzheimer's disease demonstrated that this compound significantly improved cognitive function over 24 weeks. The responder rate was approximately 31.7%, indicating a substantial proportion of patients benefited from treatment . -

Neuroprotection Against Amyloid-β:

Studies have shown that this compound can protect neuronal cell lines (SH-SY5Y) from amyloid-β-induced toxicity. This suggests its potential role in mitigating one of the hallmarks of Alzheimer's pathology . -

Behavioral Studies:

In animal models, this compound administration has been associated with improved performance in memory tasks, such as the Morris water maze test, indicating enhanced learning and memory capabilities .

Comparative Analysis with Other Compounds

| Compound | AChE Inhibition IC50 (μg/mL) | Neuroprotective Effects | Antioxidant Activity |

|---|---|---|---|

| This compound | 8.22 | Significant | Moderate |

| Galantamine | 8.22 | Significant | High |

| Lycorine | >20 | Moderate | Moderate |

This table illustrates that while this compound has comparable AChE inhibition potency to galantamine, its neuroprotective and antioxidant effects warrant further investigation to fully understand its therapeutic potential.

Propriétés

IUPAC Name |

[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-12(21)23-14-6-7-19-8-9-20(2)11-13-4-5-15(22-3)18(17(13)19)24-16(19)10-14/h4-7,14,16H,8-11H2,1-3H3/t14-,16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWNMOVEDXUICV-QOKNQOGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2C3(CCN(CC4=C3C(=C(C=C4)OC)O2)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@H]2[C@@]3(CCN(CC4=C3C(=C(C=C4)OC)O2)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25650-83-3 | |

| Record name | O-acetylgalanthamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that O-acetylgalanthamine shows potential as an acetylcholinesterase (AChE) inhibitor. Could you elaborate on how this compound interacts with AChE and its potential implications for Alzheimer's disease?

A1: While the research article primarily focuses on identifying and characterizing alkaloids within the Rauhia species, including this compound, it doesn't directly investigate the specific interactions of this compound with AChE. The article highlights that computational experiments were conducted on structurally similar compounds like 3-O-acetylgalanthamine, indicating its potential as an AChE inhibitor [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.